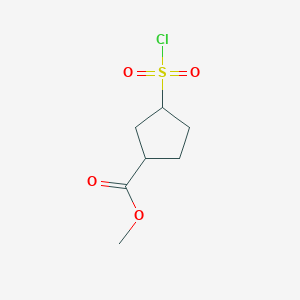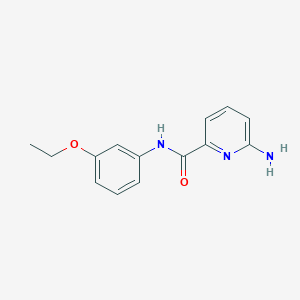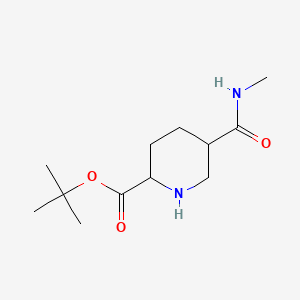![molecular formula C71H116N3O15P B15128878 (2-{1-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]-3,6,9,12-tetraoxapentadecan-15-amido}ethoxy)[(2R)-2,3-bis(octadecanoyloxy)propoxy]phosphinic acid](/img/structure/B15128878.png)
(2-{1-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]-3,6,9,12-tetraoxapentadecan-15-amido}ethoxy)[(2R)-2,3-bis(octadecanoyloxy)propoxy]phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DSPE-PEG4-DBCO is a compound that combines the properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), polyethylene glycol (PEG), and dibenzocyclooctyne (DBCO). This compound is primarily used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and in click chemistry reactions. The DSPE component provides hydrophobic properties, allowing for encapsulation and congregation of hydrophobic drugs, while the PEG component increases water solubility. The DBCO group enables strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DSPE-PEG4-DBCO is synthesized by conjugating DSPE with PEG and subsequently attaching the DBCO group. The synthesis involves the following steps:
Activation of DSPE: DSPE is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
PEGylation: The activated DSPE is reacted with PEG to form DSPE-PEG.
DBCO Conjugation: The DSPE-PEG is then reacted with DBCO-NHS ester to form DSPE-PEG4-DBCO.
Industrial Production Methods
Industrial production of DSPE-PEG4-DBCO follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of DSPE are activated using DCC or similar coupling agents.
PEGylation in Bulk: The activated DSPE is reacted with PEG in large reactors.
DBCO Conjugation: The DSPE-PEG is then conjugated with DBCO-NHS ester in large-scale reactors, followed by purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
DSPE-PEG4-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is bioorthogonal and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules, DBCO-PEG4-DBCO.
Major Products
The major products of the SPAAC reaction involving DSPE-PEG4-DBCO are triazole-linked conjugates, which are stable and biocompatible .
Aplicaciones Científicas De Investigación
DSPE-PEG4-DBCO has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in cell imaging and labeling due to its bioorthogonal click chemistry properties.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: Applied in the development of advanced materials and nanotechnology.
Mecanismo De Acción
DSPE-PEG4-DBCO exerts its effects through the SPAAC reaction, where the DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for precise conjugation of biomolecules. The PEG component enhances solubility and reduces immunogenicity, while the DSPE component facilitates encapsulation of hydrophobic drugs .
Comparación Con Compuestos Similares
Similar Compounds
DSPE-PEG4-Amine: Similar to DSPE-PEG4-DBCO but contains an amine group instead of DBCO, used for amide bond formation.
DBCO-PEG4-Maleimide: Contains a maleimide group for thiol-reactive click chemistry.
EZ-Link TFP Ester-PEG4-DBCO: Contains a TFP ester for amine-reactive click chemistry.
Uniqueness
DSPE-PEG4-DBCO is unique due to its ability to undergo copper-free click chemistry, making it suitable for biological applications where copper toxicity is a concern. Its combination of hydrophobic and hydrophilic properties allows for versatile applications in drug delivery and bioconjugation .
Propiedades
Fórmula molecular |
C71H116N3O15P |
|---|---|
Peso molecular |
1282.7 g/mol |
Nombre IUPAC |
[3-[2-[3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C71H116N3O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-70(78)86-60-65(89-71(79)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)61-88-90(80,81)87-52-49-73-68(76)47-51-83-54-56-85-58-57-84-55-53-82-50-46-67(75)72-48-45-69(77)74-59-64-39-34-33-37-62(64)43-44-63-38-35-36-40-66(63)74/h33-40,65H,3-32,41-42,45-61H2,1-2H3,(H,72,75)(H,73,76)(H,80,81) |
Clave InChI |
RIQFURRJENJBHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B15128806.png)
![5-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanedioate](/img/structure/B15128813.png)


![[2-Methyl-1-[(4-methylphenyl)sulfonylamino]-1-phenylpropan-2-yl] 2,4,6-tri(propan-2-yl)benzenesulfinate](/img/structure/B15128834.png)

![2,2,2-Trifluoroethyl N-{4-methoxy-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}carbamate](/img/structure/B15128840.png)
![4-Hydroxy-3,6,9-trimethylidene-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one](/img/structure/B15128848.png)
![6-(3-(Benzyloxy)phenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15128853.png)


![Methyl 4a,5,7-trihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15128887.png)
